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  • Product: 1,2,3,4-Tetrahydroquinoxalin-6-amine
  • CAS: 6639-91-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroquinoxalin-6-amine Derivatives

Abstract The 1,2,3,4-tetrahydroquinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This technical guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,3,4-tetrahydroquinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the mechanisms of action for 1,2,3,4-tetrahydroquinoxalin-6-amine derivatives, tailored for researchers, scientists, and drug development professionals. This document synthesizes current understanding of how these compounds interact with key biological targets, modulate cellular signaling pathways, and exert their therapeutic effects. We will delve into their roles as enzyme inhibitors and modulators of protein-protein interactions, with a focus on their applications in oncology and metabolic diseases. Detailed experimental protocols and data interpretation guidelines are provided to facilitate further research and development in this promising area of pharmacology.

Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline Scaffold

The quinoxaline ring system is a recurring motif in a multitude of biologically active compounds.[1] The partially saturated analog, 1,2,3,4-tetrahydroquinoxaline, offers a three-dimensional structure that allows for more specific and nuanced interactions with biological targets. The addition of an amine group at the 6-position provides a critical anchor point for a variety of substitutions, leading to a diverse library of derivatives with distinct pharmacological profiles.[1] Research has identified several key areas where these derivatives show significant promise, including as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), Dipeptidyl Peptidase-4 (DPP-4), and tubulin polymerization.[2][3] Furthermore, some derivatives have been shown to induce apoptosis through modulation of the Mcl-1 protein.[1] This guide will dissect the molecular mechanisms underpinning these activities.

Mechanism of Action: A Multi-Target Approach

1,2,3,4-Tetrahydroquinoxalin-6-amine derivatives achieve their biological effects by interacting with a range of intracellular targets. The specific substitutions on the core scaffold dictate the primary target and the resulting downstream signaling cascade.

Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)

A significant number of tetrahydroquinoxaline derivatives have been identified as potent inhibitors of ASK1, a key mediator in stress-induced apoptosis pathways.[2][4]

2.1.1. The ASK1 Signaling Pathway

Under normal physiological conditions, ASK1 is kept in an inactive state through its association with Thioredoxin (Trx).[4] In the presence of cellular stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, or inflammatory cytokines, Trx dissociates from ASK1, leading to its activation via autophosphorylation.[4][5] Activated ASK1 then phosphorylates and activates downstream Mitogen-Activated Protein Kinase Kinases (MKKs), specifically MKK4/7 and MKK3/6.[4] This initiates a phosphorylation cascade, leading to the activation of c-Jun N-terminal Kinase (JNK) and p38 MAPK, which in turn trigger a variety of cellular responses, including inflammation and apoptosis.[4][6]

2.1.2. Mechanism of Inhibition

1,2,3,4-Tetrahydroquinoxalin-6-amine derivatives act as ATP-competitive inhibitors of ASK1. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream MKKs and thereby blocking the entire signaling cascade. This inhibition of ASK1-mediated apoptosis has significant therapeutic potential in diseases characterized by excessive cell death and inflammation, such as neurodegenerative disorders and ischemic injury.[4]

2.1.3. ASK1 Signaling Pathway Diagram

// Nodes Stress [label="Cellular Stress\n(ROS, ER Stress, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trx_ASK1 [label="Trx-ASK1 (Inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ASK1 [label="ASK1 (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahydroquinoxaline [label="1,2,3,4-Tetrahydroquinoxalin-6-amine\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MKK4_7 [label="MKK4/7", fillcolor="#34A853", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis, Inflammation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stress -> Trx_ASK1 [label="Dissociation of Trx"]; Trx_ASK1 -> ASK1; Tetrahydroquinoxaline -> ASK1 [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; ASK1 -> MKK4_7; ASK1 -> MKK3_6; MKK4_7 -> JNK; MKK3_6 -> p38; JNK -> Apoptosis; p38 -> Apoptosis; }

Caption: ASK1 signaling pathway and the inhibitory action of tetrahydroquinoxaline derivatives.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Certain derivatives of 1,2,3,4-tetrahydroquinoxaline-6-amine have been developed as inhibitors of DPP-4, an enzyme crucial for glucose homeostasis. This makes them attractive candidates for the treatment of type 2 diabetes.[3]

2.2.1. The Role of DPP-4 in Incretin Degradation

DPP-4 is a serine protease that is found on the surface of many cell types and also circulates in the plasma.[7] Its primary physiological role in glucose metabolism is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[7] By cleaving and inactivating GLP-1 and GIP, DPP-4 limits their insulinotropic effects.[9]

2.2.2. Mechanism of Inhibition

Tetrahydroquinoxaline-based DPP-4 inhibitors bind to the active site of the enzyme, preventing it from degrading GLP-1 and GIP.[3] This leads to prolonged and elevated levels of active incretins in the circulation. The increased incretin activity results in enhanced glucose-stimulated insulin secretion and suppressed glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.[10]

2.2.3. DPP-4 Inhibition Signaling Pathway

// Nodes Food_Intake [label="Food Intake", fillcolor="#F1F3F4", fontcolor="#202124"]; Gut [label="Gut", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GLP1_GIP [label="Active GLP-1 & GIP", fillcolor="#34A853", fontcolor="#FFFFFF"]; DPP4 [label="DPP-4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahydroquinoxaline [label="1,2,3,4-Tetrahydroquinoxalin-6-amine\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inactive_Metabolites [label="Inactive Metabolites", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pancreas [label="Pancreatic β-cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin [label="↑ Insulin Secretion\n(Glucose-dependent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_Control [label="Improved Glycemic Control", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Food_Intake -> Gut; Gut -> GLP1_GIP [label="Release"]; GLP1_GIP -> DPP4; DPP4 -> Inactive_Metabolites; Tetrahydroquinoxaline -> DPP4 [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; GLP1_GIP -> Pancreas [label="Stimulation"]; Pancreas -> Insulin; Insulin -> Glucose_Control; }

Caption: Mechanism of DPP-4 inhibition by tetrahydroquinoxaline derivatives.
Inhibition of Tubulin Polymerization (Colchicine Binding Site)

A compelling anticancer strategy involves the disruption of microtubule dynamics, and several tetrahydroquinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[11][12]

2.3.1. Microtubule Dynamics and the Cell Cycle

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including the formation of the mitotic spindle during cell division.[11] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for proper chromosome segregation.

2.3.2. Mechanism of Inhibition

Derivatives of 1,2,3,4-tetrahydroquinoxaline-6-amine that target tubulin act by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation leads to a dysfunctional mitotic spindle, which activates the spindle assembly checkpoint (SAC).[13] This results in the arrest of the cell cycle at the G2/M phase.[13][14] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[11][13]

2.3.3. Tubulin Polymerization Inhibition Pathway

// Nodes Tubulin [label="α/β-Tubulin Dimers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubule Polymerization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrahydroquinoxaline [label="1,2,3,4-Tetrahydroquinoxalin-6-amine\nDerivatives (Colchicine Site Binders)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mitotic_Spindle [label="Mitotic Spindle Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAC [label="Spindle Assembly Checkpoint (SAC) Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Arrest [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Tubulin -> Microtubules; Tetrahydroquinoxaline -> Tubulin [label="Binding to Colchicine Site", style=dashed, color="#EA4335"]; Microtubules -> Mitotic_Spindle; Tetrahydroquinoxaline -> Microtubules [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; Mitotic_Spindle -> SAC [style=invis]; SAC -> G2M_Arrest; G2M_Arrest -> Apoptosis; }

Caption: Inhibition of tubulin polymerization and induction of apoptosis.
Induction of Mcl-1 Dependent Apoptosis

Myeloid cell leukemia-1 (Mcl-1) is a pro-survival member of the Bcl-2 family of proteins that plays a critical role in regulating the intrinsic pathway of apoptosis.[15] Some 2,3-substituted quinoxalin-6-amine analogs, which share a similar core structure, have been shown to induce Mcl-1 dependent apoptosis.[1][16]

2.4.1. Mcl-1 in Cell Survival

Mcl-1 prevents apoptosis by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[17] Overexpression of Mcl-1 is a common mechanism of drug resistance in various cancers.[18]

2.4.2. Mechanism of Action

While the direct binding target is still under investigation for many derivatives, the downstream effects point towards a disruption of the Mcl-1-mediated pro-survival signaling. It is hypothesized that these compounds may either directly inhibit Mcl-1 or modulate upstream signaling pathways that lead to its degradation.[19] The inhibition of Mcl-1 releases Bak and Bax, which then oligomerize on the mitochondrial outer membrane, leading to MOMP, caspase activation, and ultimately, apoptosis.[17]

2.4.3. Mcl-1 Dependent Apoptosis Pathway

// Nodes Mcl1 [label="Mcl-1 (Pro-survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bak_Bax [label="Bak/Bax (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahydroquinoxaline [label="1,2,3,4-Tetrahydroquinoxalin-6-amine\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MOMP [label="Mitochondrial Outer Membrane\nPermeabilization (MOMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Mcl1 -> Bak_Bax [label="Sequesters", arrowhead=tee]; Tetrahydroquinoxaline -> Mcl1 [label="Inhibition/Degradation", style=dashed, color="#EA4335", arrowhead=tee]; Bak_Bax -> MOMP; MOMP -> Cytochrome_c; Cytochrome_c -> Caspases; Caspases -> Apoptosis; }

Caption: Induction of Mcl-1 dependent apoptosis.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative 1,2,3,4-tetrahydroquinoxaline-6-amine derivatives against their respective targets.

Compound ClassTargetRepresentative CompoundIC50Cell Line(s)Reference
ASK1 InhibitorsASK1Compound 26e (dibromo substituted quinoxaline)30.17 nM-[2][4]
DPP-4 InhibitorsDPP-4Compound 7d>1000-fold selective over DPP-8/9-[3]
Tubulin Polymerization InhibitorsTubulinCompound I-7Moderate to strongHT-29[11]
Antiproliferative Agents-Bisfuranylquinoxalineurea analog (7c)Low micromolarA549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS[1][16]

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers investigating the mechanism of action of 1,2,3,4-tetrahydroquinoxalin-6-amine derivatives.

In Vitro ASK1 Kinase Assay

This protocol is adapted from commercially available luminescent kinase assay kits.[20][21]

Objective: To determine the in vitro inhibitory activity of test compounds against ASK1.

Principle: This assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

  • Recombinant human ASK1 enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[20]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO) to the appropriate wells.

  • Add 2 µl of ASK1 enzyme solution to each well.

  • Add 2 µl of a substrate/ATP mix (containing MBP and ATP) to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro DPP-4 Inhibition Assay

This protocol is based on a fluorometric method for screening DPP-4 inhibitors.[16][22][23][24][25]

Objective: To measure the inhibitory effect of test compounds on DPP-4 enzyme activity.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule, which can be quantified.

Materials:

  • Recombinant human DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Tris-HCl buffer (50 mM, pH 8.0)[16]

  • Test compounds dissolved in DMSO

  • Sitagliptin as a positive control inhibitor

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and sitagliptin in Tris-HCl buffer.

  • In a 96-well plate, add 26 µl of the test compound solution or buffer (for control wells).

  • Add 24 µl of DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.[16]

  • Initiate the reaction by adding 50 µl of the Gly-Pro-AMC substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[22]

Data Analysis: Calculate the percent inhibition of DPP-4 activity for each compound concentration. Determine the IC50 values by plotting the percent inhibition versus the log of the inhibitor concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin.[1][26][27][28]

Objective: To assess the ability of test compounds to inhibit tubulin polymerization.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (as a polymerization enhancer)

  • Test compounds dissolved in DMSO

  • Colchicine or nocodazole as positive controls

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and controls in general tubulin buffer.

  • On ice, prepare a tubulin polymerization reaction mixture containing tubulin, GTP, and glycerol in general tubulin buffer.

  • Add the test compounds or controls to the wells of a pre-chilled 96-well plate.

  • Add the tubulin polymerization reaction mixture to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis: Plot the absorbance at 340 nm versus time for each concentration of the test compound. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase. Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with test compounds.[2][3][29][30]

Objective: To determine the effect of test compounds on cell cycle progression.

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroquinoxalin-6-amine scaffold represents a versatile platform for the development of novel therapeutics with diverse mechanisms of action. As inhibitors of key enzymes like ASK1 and DPP-4, and as modulators of critical cellular processes such as microtubule dynamics and apoptosis, these derivatives hold immense potential for the treatment of cancer, diabetes, and inflammatory diseases. The structure-activity relationship studies conducted so far have provided valuable insights for the rational design of more potent and selective compounds.

Future research should focus on elucidating the precise molecular interactions of these derivatives with their targets through co-crystallization studies. Furthermore, a deeper understanding of the off-target effects and the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a range of human diseases.

References

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. (n.d.). RSC Advances. [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Advances. [Link]

  • BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. (n.d.). Carver College of Medicine. [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. [Link]

  • DPP-IV–Inhibitory Activity Assay. (n.d.). Bio-protocol. [Link]

  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020). International Journal of Molecular Sciences. [Link]

  • Therapeutic targets in the ASK1-dependent stress signaling pathways. (n.d.). The Journal of Biochemistry. [Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Advances. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). Journal of Visualized Experiments. [Link]

  • Obligatory role of ASK1 in the apoptotic surge of K+ currents. (n.d.). Biochemical and Biophysical Research Communications. [Link]

  • Diabetes Mellitus: DPP4. (n.d.). PDB-101. [Link]

  • Discovery of a Dual Tubulin Polymerization and Cell Division Cycle 20 Homologue Inhibitor via Structural Modification on Apcin. (2020). Journal of Medicinal Chemistry. [Link]

  • JNK inhibitor SP600125 promotes the formation of polymerized tubulin, leading to G2/M phase arrest, endoreduplication, and delayed apoptosis. (2009). Experimental & Molecular Medicine. [Link]

  • Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment. (n.d.). International Journal of Molecular Sciences. [Link]

  • Unprecedented inhibition of tubulin polymerization directed by gold nanoparticles inducing cell cycle arrest and apoptosis. (n.d.). Nanoscale. [Link]

  • Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer's Disease. (2014). International Journal of Molecular Sciences. [Link]

  • DPP4 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (n.d.). Frontiers in Nutrition. [Link]

  • Suppression of apoptosis signal-regulating kinase 1-induced cell death by 14-3-3 proteins. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (n.d.). International Journal of Molecular Sciences. [Link]

  • Mcl-1 involvement in mitochondrial dynamics is associated with apoptotic cell death. (2015). Molecular Biology of the Cell. [Link]

  • The MAP3K Apoptosis Signal-Regulating Kinase 1 (ASK1) Functions As a Calcium-Dependent Regulator of Platelet Activation Downstream of the G(α) q. (2016). Blood. [Link]

  • Enhanced stability of Mcl1, a prosurvival Bcl2 relative, blunts stress-induced apoptosis, causes male sterility, and promotes tumorigenesis. (2013). Proceedings of the National Academy of Sciences. [Link]

  • Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. (n.d.). Cureus. [Link]

  • DPP4 ACTIVITY ASSAY KIT. (n.d.). Life Technologies. [Link]

  • The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. (2019). Medicina. [Link]

  • Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis. (2009). Molecular and Cellular Biology. [Link]

  • Inhibition of Mcl-1 with the pan–Bcl-2 family inhibitor (–)BI97D6 overcomes ABT-737 resistance in acute myeloid leukemia. (2015). Blood. [Link]

  • MCL-1–dependent leukemia cells are more sensitive to chemotherapy than BCL-2–dependent counterparts. (2009). The Journal of Cell Biology. [Link]

  • Docking of millions: accelerating a million-scale virtual screening using deep learning. (2026). Briefings in Bioinformatics. [Link]

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • ASK1 inhibition: a therapeutic strategy with multi-system benefits. (n.d.). Cellular and Molecular Life Sciences. [Link]

Sources

Exploratory

Analytical Profiling of 1,2,3,4-Tetrahydroquinoxalin-6-amine: A Technical Guide to Molecular Weight and Exact Mass Validation

Executive Summary In modern drug discovery, the integrity of synthetic workflows relies heavily on the precise analytical validation of chemical building blocks. 1,2,3,4-Tetrahydroquinoxalin-6-amine (CAS: 6639-91-4) [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the integrity of synthetic workflows relies heavily on the precise analytical validation of chemical building blocks. 1,2,3,4-Tetrahydroquinoxalin-6-amine (CAS: 6639-91-4) [1] is a highly versatile bicyclic scaffold frequently utilized in the development of kinase inhibitors, alpha-adrenergic agonists, and G-protein coupled receptor (GPCR) ligands.

As a Senior Application Scientist, I approach the analytical profiling of this compound not merely as a routine identity check, but as a foundational step for downstream Structure-Activity Relationship (SAR) mapping. This whitepaper details the physicochemical mass metrics of 1,2,3,4-tetrahydroquinoxalin-6-amine, explains the critical distinction between its average molecular weight and monoisotopic exact mass, and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its rigorous identification.

Physicochemical Profiling and Mass Metrics

When procuring or synthesizing 1,2,3,4-tetrahydroquinoxalin-6-amine, researchers must differentiate between its bulk stoichiometric properties and its high-resolution analytical signatures. The compound possesses a molecular formula of C8H11N3.

While the average molecular weight (149.193 g/mol ) is calculated using the weighted average of all naturally occurring isotopes (essential for calculating molarity and reaction equivalents), the monoisotopic exact mass (149.0953 Da) [2] is calculated using only the most abundant isotope of each element (C=12.00000, H=1.007825, N=14.003074). In HRMS, the exact mass is the sole metric capable of eliminating isobaric false positives.

Table 1: Physicochemical and Mass Specifications
PropertyValueScientific Significance
Chemical Name 1,2,3,4-Tetrahydroquinoxalin-6-amineCore scaffold for targeted therapeutics[3].
CAS Number 6639-91-4Unique identifier for procurement and safety tracking[1].
Molecular Formula C8H11N3Defines the elemental composition.
Average Molecular Weight 149.193 g/mol Used for stoichiometric calculations in bulk synthesis.
Monoisotopic Exact Mass 149.0953 DaCritical for HRMS identification and formula confirmation[2].
Target [M+H]+ m/z 150.1026The primary ion expected in positive electrospray ionization (ESI+).

Structural Derivatization & Mass Logic

The utility of 1,2,3,4-tetrahydroquinoxalin-6-amine lies in its three nucleophilic nitrogen centers (N1, N4, and the C6 primary amine). Derivatization at these sites results in predictable mass shifts ( Δm ) that must be tracked via HRMS to validate successful synthesis.

G Core 1,2,3,4-Tetrahydroquinoxalin-6-amine Exact Mass: 149.0953 Da N1 N1/N4 Alkylation (+R groups) Core->N1 C6 C6 Amine Derivatization (Amides/Ureas) Core->C6 MassShift Predictable Mass Shifts (Δm validation) N1->MassShift C6->MassShift Target Target Binding (e.g., Kinases, GPCRs) MassShift->Target SAR Optimization

Structural derivatization logic and mass shift validation for target binding.

Analytical Workflow: LC-HRMS Exact Mass Validation

To validate the exact mass of 1,2,3,4-tetrahydroquinoxalin-6-amine, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. The following methodology is designed as a self-validating system , utilizing internal lock masses to continuously correct for instrument drift and ensure sub-5 ppm mass accuracy.

G A Sample Prep (0.1 mg/mL in MeOH) B UHPLC Separation (C18, 0.1% FA) A->B Injection C ESI+ Ionization [M+H]+ = 150.1026 B->C Elution D HRMS Analyzer (Orbitrap/TOF) C->D Ion Transfer E Data Processing (Exact Mass: 149.0953) D->E Mass Calibration

LC-HRMS workflow for exact mass validation of 1,2,3,4-tetrahydroquinoxalin-6-amine.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 1,2,3,4-tetrahydroquinoxalin-6-amine in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 50:50 Methanol:Water (v/v).

  • Causality: The tetrahydroquinoxaline core is moderately hydrophobic, while the amine groups provide hydrophilicity. A 50:50 organic/aqueous blend ensures complete solvation. Diluting to 1 µg/mL prevents detector saturation and minimizes ion suppression in the source.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The C18 stationary phase effectively retains the aromatic core. The addition of 0.1% formic acid (pH ~2.7) is critical; it protonates the basic primary and secondary amines, preventing secondary interactions with residual silanols on the column, which would otherwise cause severe peak tailing.

Step 3: Ionization (ESI+)

  • Action: Operate the electrospray ionization source in positive mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Causality: The three nitrogen atoms in the molecule are highly susceptible to protonation. ESI+ efficiently converts the neutral molecules into [M+H]+ ions (m/z 150.1026). The desolvation temperature ensures rapid droplet evaporation without thermally degrading the compound.

Step 4: High-Resolution Mass Analysis

  • Action: Acquire data using an Orbitrap or Q-TOF mass analyzer set to a resolving power of at least 70,000 (at m/z 200). Infuse a lock mass solution (e.g., Leucine Enkephalin, [M+H]+ = 556.2766) simultaneously.

  • Causality: High resolving power separates the target [M+H]+ peak from isobaric background ions. The lock mass provides a self-validating, real-time calibration reference, ensuring the measured exact mass deviates by less than 5 ppm from the theoretical exact mass of 149.0953 Da.

Conclusion

The rigorous validation of 1,2,3,4-tetrahydroquinoxalin-6-amine requires a clear understanding of the distinction between its bulk molecular weight (149.193 g/mol ) and its monoisotopic exact mass (149.0953 Da). By employing a self-calibrating LC-HRMS workflow utilizing ESI+ and precise chromatographic conditions, researchers can unequivocally confirm the identity of this critical scaffold, thereby ensuring the integrity of subsequent medicinal chemistry campaigns.

References

  • Source: bldpharm.
  • Source: howeipharm.
  • Source: chemicalbook.
  • Title: 1,2,3,4-테트라하이드로-퀴녹살린-6-일아민 (1,2,3,4-Tetrahydroquinoxalin-6-amine)

Sources

Foundational

1,2,3,4-Tetrahydroquinoxalin-6-amine material safety data sheet and handling guidelines

Comprehensive Material Safety and Handling Guide for 1,2,3,4-Tetrahydroquinoxalin-6-amine (CAS: 6639-91-4) Executive Summary & Strategic Context 1,2,3,4-Tetrahydroquinoxalin-6-amine (CAS: 6639-91-4)[1] is a highly reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Material Safety and Handling Guide for 1,2,3,4-Tetrahydroquinoxalin-6-amine (CAS: 6639-91-4)

Executive Summary & Strategic Context

1,2,3,4-Tetrahydroquinoxalin-6-amine (CAS: 6639-91-4)[1] is a highly reactive, electron-rich aromatic amine. In pharmaceutical development, it is frequently encountered as a critical synthetic intermediate or a rigorously monitored degradant (often designated as Brimonidine Impurity 4 or 50) in the production of quinoxaline-based alpha-2 adrenergic agonists[2]. Due to the presence of both primary and secondary amine functionalities on a bicyclic core, this compound exhibits significant susceptibility to auto-oxidation. This whitepaper provides a rigorously structured Material Safety Data Sheet (MSDS) framework, advanced handling protocols, and self-validating analytical methodologies designed for drug development professionals.

Physicochemical Properties & Structural Dynamics

Understanding the physical properties of 1,2,3,4-Tetrahydroquinoxalin-6-amine is foundational to mitigating its degradation. The electron-donating nature of the amino group at the 6-position increases the electron density of the tetrahydroquinoxaline ring, drastically lowering the activation energy required for oxidative degradation.

Table 1: Key Physicochemical Parameters

ParameterValue / Description
Chemical Name 1,2,3,4-Tetrahydroquinoxalin-6-amine
CAS Registry Number 6639-91-4[1]
Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Physical Appearance Solid (Prone to darkening/discoloration upon oxidation)
Solubility Soluble in DMSO, Methanol, and Acetonitrile
Storage Requirements Cold-chain (2–8°C or -20°C), Inert Atmosphere (Ar/N2), Dark[1]

Hazard Identification & Toxicological Profile (MSDS Core)

Based on the Global Harmonized System (GHS) classifications for the parent scaffold (1,2,3,4-Tetrahydroquinoxaline)[3] and related aromatic amines, the following safety profile must be strictly adhered to[4].

Table 2: GHS Classification & Hazard Statements

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation

Mechanistic Toxicology (The "Why"): Aromatic amines are metabolically activated in the liver by Cytochrome P450 enzymes (specifically CYP1A2), leading to N-hydroxylation. These N-hydroxy intermediates can undergo esterification and subsequent heterolytic cleavage to form highly reactive nitrenium ions. These electrophiles can covalently bind to nucleophilic sites on DNA and proteins, presenting potential mutagenic and cytotoxic risks. Consequently, standard benchtop handling is insufficient; engineering controls (fume hoods) and strict PPE (nitrile gloves, lab coats, safety goggles) are non-negotiable[4].

Advanced Handling Guidelines: Beyond the Basics

The handling of 1,2,3,4-Tetrahydroquinoxalin-6-amine requires anticipating its chemical vulnerabilities.

  • Inert Atmosphere Requirement: The secondary amines in the tetrahydroquinoxaline ring readily participate in single-electron transfer (SET) reactions with ambient triplet oxygen ( 3O2​ ). This forms radical cations that propagate into N-oxides and complex polymeric degradants. Handling must occur under Argon or Nitrogen.

  • Cold-Chain Logistics: Thermal energy accelerates the auto-oxidation cascade. Maintaining the material at -20°C to 4°C suppresses the kinetic rate of degradation, ensuring the integrity of the standard[1].

Pathway A 1,2,3,4-Tetrahydroquinoxalin-6-amine (Stable under Inert Gas) B Exposure to Ambient O2 / Light A->B Environmental Stress C N-Oxidation / Radical Formation (Reactive Intermediates) B->C Electron Transfer D Polymeric Degradants (Discoloration/Loss of Purity) C->D Polymerization

Figure 1: Oxidative degradation pathway of 1,2,3,4-Tetrahydroquinoxalin-6-amine under ambient stress.

Self-Validating Experimental Protocol: LC-MS/MS Impurity Profiling

When quantifying this compound as an impurity (e.g., Brimonidine Impurity 4)[2], analysts often face a critical artifact: the compound oxidizes during sample preparation or within the mass spectrometer's electrospray ionization (ESI) source, leading to false degradation data. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

  • Glovebox Preparation: Transfer the vial of CAS 6639-91-4 into an Argon-purged glovebox. Weigh 1.0 mg of the standard into a volumetric flask. Causality: Prevents ambient oxygen from initiating the radical cascade during the high-surface-area exposure of weighing.

  • Degassed Solvent Dissolution: Dissolve the standard in HPLC-grade Acetonitrile/Water (50:50, v/v) that has been sparged with Helium for 15 minutes prior to use. Causality: Dissolved oxygen in mobile phases is the primary culprit for solution-state degradation of tetrahydroquinoxalines.

  • System Suitability Testing (SST) - The Self-Validation Step:

    • Inject a blank (degassed solvent) to establish a baseline.

    • Inject the standard. Extract the chromatogram for the parent mass ( m/z 150.1, [M+H]+ ) and the oxidized artifact ( m/z 166.1, [M+O+H]+ ).

    • Validation Logic: If the peak area of m/z 166.1 is >0.5% of the parent peak, in-source oxidation or solution degradation has occurred. The system fails SST, dictating that the analyst must re-degas solvents or lower the ESI source temperature before proceeding.

  • LC-MS/MS Acquisition: Proceed with the validated gradient elution on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using 0.1% Formic Acid in Water/Acetonitrile.

Workflow S1 1. Glovebox Prep (Argon Atmosphere) S2 2. Dissolution (Degassed Solvents) S1->S2 S3 3. System Suitability (Blank & Standard) S2->S3 S4 4. LC-MS/MS Analysis (Impurity Profiling) S3->S4

Figure 2: Self-validating analytical workflow for LC-MS/MS impurity profiling.

Emergency Response & Spill Mitigation

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Causality: Rapid dilution prevents the lipophilic free base from penetrating the stratum corneum[4].

  • Spill Cleanup: Do not sweep dry powder, as this creates inhalation hazards. Gently mist the spill with a 1% acetic acid solution to protonate the amine, converting it to a highly water-soluble, non-volatile salt. Wipe up with absorbent pads and dispose of as hazardous chemical waste.

References

  • Title: PubChem Compound Summary for CID 77028, 1,2,3,4-Tetrahydroquinoxaline. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Precursor: Harnessing 1,2,3,4-Tetrahydroquinoxalin-6-amine in Modern Drug Discovery

Introduction: The Strategic Value of the Tetrahydroquinoxaline Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Tetrahydroquinoxaline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1,2,3,4-tetrahydroquinoxaline core is a prominent member of this class, recognized for its presence in numerous biologically active compounds.[1][2][3] Its inherent structural features, including a partially saturated pyrazine ring fused to a benzene ring, provide a three-dimensional architecture that is amenable to diverse chemical modifications. This allows for the fine-tuning of physicochemical properties and the optimization of interactions with protein targets.

This guide focuses on a particularly valuable derivative: 1,2,3,4-tetrahydroquinoxalin-6-amine . The presence of a primary aromatic amine at the 6-position offers a versatile synthetic handle for the introduction of a wide array of functional groups. This enables the exploration of vast chemical space and the development of novel drug candidates with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] This document will provide a detailed overview of the strategic applications of this precursor, complete with detailed protocols for its derivatization and characterization.

Core Synthetic Strategies: From Precursor to Bioactive Candidate

The primary utility of 1,2,3,4-tetrahydroquinoxalin-6-amine in drug discovery lies in the reactivity of its 6-amino group. This nucleophilic center can readily undergo a variety of chemical transformations, most notably acylation and sulfonylation, to generate libraries of amide and sulfonamide derivatives. These functional groups are prevalent in a vast number of approved drugs, valued for their ability to form key hydrogen bonding interactions within protein binding pockets.

A generalized workflow for the derivatization of 1,2,3,4-tetrahydroquinoxalin-6-amine is presented below. This process typically begins with the protection of the more nucleophilic secondary amines within the tetrahydroquinoxaline ring system (at the N1 and N4 positions) to ensure selective functionalization of the 6-amino group. However, for the purpose of demonstrating the core derivatization of the 6-amino group, we will focus on direct derivatization, which can be achieved under controlled conditions.

G cluster_0 Upstream Synthesis cluster_1 Derivatization cluster_2 Downstream Drug Discovery A Starting Materials (e.g., 4-fluoro-3-nitroaniline) B Synthesis of 1,2,3,4-Tetrahydroquinoxalin-6-amine A->B Multi-step synthesis C 1,2,3,4-Tetrahydro- quinoxalin-6-amine D Acylation or Sulfonylation C->D E Library of Amide or Sulfonamide Derivatives D->E F Biological Screening (e.g., anticancer assays) E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: A generalized workflow for the use of 1,2,3,4-tetrahydroquinoxalin-6-amine in a drug discovery cascade.

Application Note 1: Synthesis of N-(1,2,3,4-Tetrahydroquinoxalin-6-yl)sulfonamides as Potential Anticancer Agents

Scientific Rationale

Sulfonamide-containing molecules are a cornerstone of modern medicine, with applications ranging from antibacterial to anticancer therapies.[5] In the context of cancer, sulfonamides can act as bioisosteres for other functional groups, enhancing binding to target proteins and improving pharmacokinetic properties.[1] Tetrahydroquinoxaline sulfonamide derivatives, in particular, have shown promise as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[1][6] By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[6]

The following protocol describes a general method for the synthesis of N-(1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonamides, adapted from established procedures for the sulfonylation of related scaffolds.[6]

Experimental Protocol: General Procedure for the Synthesis of N-(1,2,3,4-Tetrahydroquinoxalin-6-yl)sulfonamides

Materials:

Reagent/SolventSupplierGrade
1,2,3,4-Tetrahydroquinoxalin-6-amineCommercial Source>95%
Substituted Aryl/Alkyl Sulfonyl ChlorideCommercial SourceReagent Grade
PyridineCommercial SourceAnhydrous
Dichloromethane (DCM)Commercial SourceAnhydrous
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous
Saturated Sodium Bicarbonate SolutionIn-house preparation
BrineIn-house preparation
Anhydrous Magnesium SulfateCommercial Source

Procedure:

  • Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoxalin-6-amine (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous DCM/DMF at 0 °C under a nitrogen atmosphere, add the desired sulfonyl chloride (1.1 eq.) portion-wise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonamide.

  • Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 2: Synthesis of N-(1,2,3,4-Tetrahydroquinoxalin-6-yl)amides as Bioactive Probes

Scientific Rationale

The amide bond is another fundamental linkage in medicinal chemistry, crucial for the structure and function of peptides and proteins, and a key feature in a multitude of synthetic drugs. The synthesis of amide derivatives of 1,2,3,4-tetrahydroquinoxalin-6-amine allows for the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents. This approach can be used to probe the binding pockets of target proteins and to modulate the pharmacokinetic properties of the resulting compounds.

Experimental Protocol: General Procedure for the Synthesis of N-(1,2,3,4-Tetrahydroquinoxalin-6-yl)amides

Materials:

Reagent/SolventSupplierGrade
1,2,3,4-Tetrahydroquinoxalin-6-amineCommercial Source>95%
Carboxylic Acid or Acyl ChlorideCommercial SourceReagent Grade
Coupling Agent (e.g., HATU, HBTU)Commercial Source
Base (e.g., DIPEA, Triethylamine)Commercial SourceAnhydrous
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous
Saturated Sodium Bicarbonate SolutionIn-house preparation
BrineIn-house preparation
Anhydrous Sodium SulfateCommercial Source

Procedure:

  • Reaction Setup (from Carboxylic Acid): To a solution of the desired carboxylic acid (1.1 eq.), a coupling agent (e.g., HATU, 1.2 eq.), and a base (e.g., DIPEA, 2.0 eq.) in an anhydrous solvent such as DMF or DCM, add 1,2,3,4-tetrahydroquinoxalin-6-amine (1.0 eq.).

  • Reaction Setup (from Acyl Chloride): Alternatively, to a solution of 1,2,3,4-tetrahydroquinoxalin-6-amine (1.0 eq.) and a base (e.g., triethylamine, 1.5 eq.) in anhydrous DCM at 0 °C, add the desired acyl chloride (1.1 eq.) dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final amide derivative using ¹H NMR, ¹³C NMR, and HRMS.

Visualizing the Derivatization Pathways

The following diagrams illustrate the key chemical transformations for the synthesis of sulfonamide and amide derivatives from 1,2,3,4-tetrahydroquinoxalin-6-amine.

G cluster_0 Sulfonamide Synthesis A 1,2,3,4-Tetrahydro- quinoxalin-6-amine C N-(1,2,3,4-Tetrahydro- quinoxalin-6-yl)sulfonamide A->C Sulfonylation B R-SO₂Cl Pyridine, DCM B->C

Caption: Synthetic scheme for the preparation of N-(1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonamides.

G cluster_1 Amide Synthesis D 1,2,3,4-Tetrahydro- quinoxalin-6-amine F N-(1,2,3,4-Tetrahydro- quinoxalin-6-yl)amide D->F Acylation E R-COCl, Et₃N, DCM or R-COOH, HATU, DIPEA E->F

Caption: Synthetic pathways for the synthesis of N-(1,2,3,4-tetrahydroquinoxalin-6-yl)amides.

Conclusion and Future Perspectives

1,2,3,4-Tetrahydroquinoxalin-6-amine stands out as a highly valuable and versatile precursor in the field of drug discovery. The strategic placement of the 6-amino group provides a reliable and efficient point for chemical diversification, enabling the synthesis of extensive libraries of amide and sulfonamide derivatives. The proven biological activities of the broader tetrahydroquinoxaline class, particularly in oncology, highlight the immense potential of derivatives originating from this specific precursor. The protocols detailed herein offer a robust foundation for researchers and scientists to embark on the synthesis and evaluation of novel therapeutic agents based on this privileged scaffold. Future work will undoubtedly continue to expand the repertoire of chemical transformations of 1,2,3,4-tetrahydroquinoxalin-6-amine, leading to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. RSC Publishing. (URL: [Link])

  • Tang, S., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry. (URL: [Link])

  • Tang, S., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. bioRxiv. (URL: [Link])

  • Moise, M., et al. (2008). Synthesis and antimicrobial activity of some new (sulfonamidophenyl)-amide derivatives of N-(4-nitrobenzoyl)-Phenylalanine. Farmacia.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. (URL: [Link])

  • Shablykin, O. V., et al. (2019). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,2,3,4-Tetrahydroquinoxalin-6-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 1,2,3,4-tetrahydroquinoxalin-6-amine (THQA). This guide is designed for researchers, application scientists, and drug development professionals who require hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,2,3,4-tetrahydroquinoxalin-6-amine (THQA). This guide is designed for researchers, application scientists, and drug development professionals who require high-yield, reproducible synthetic methodologies.

Below, you will find an in-depth FAQ, troubleshooting logic, quantitative data comparisons, and a self-validating experimental protocol grounded in peer-reviewed mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for reducing quinoxaline-6-amine to 1,2,3,4-tetrahydroquinoxalin-6-amine? A1: While traditional high-pressure catalytic hydrogenation (using Pd/C or Rh catalysts) is common, pH-regulated transfer hydrogenation is often more efficient and safer for laboratory-scale synthesis. Utilizing a [Cp∗IrCl2​]2​ precatalyst with an N -(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide ligand and sodium formate ( HCOONa ) as the hydrogen source allows the reaction to proceed in aqueous media under air, completely avoiding high-pressure H2​ gas[1].

Q2: Why does my transfer hydrogenation yield drop significantly when I scale up the reaction? A2: The most common culprit is pH drift . The reduction of quinoxalines via transfer hydrogenation in aqueous media is highly pH-dependent. As formate is consumed and CO2​ is released, the solution becomes more basic. If the pH exceeds 5.2, the quinoxaline substrate is no longer sufficiently protonated—a necessary step to activate the heterocycle for hydride attack. Conversely, if the pH drops below 3.2, formate decomposes too rapidly into H2​ gas, starving the catalyst of the hydrogen donor[2]. Maintaining a strict pH of ~4.4 using a 5 M HOAc/NaOAc buffer is essential[1].

Q3: My catalytic hydrogenation (using H2​ gas) is stalling at 50% conversion. How do I prevent catalyst poisoning? A3: Quinoxalines and their amine derivatives possess highly basic nitrogen atoms that can strongly coordinate to and poison transition metal catalysts (like Rh, Ir, or Pd). Introducing a strong Brønsted acid (such as HCl) to the reaction mixture protonates the substrate, preventing it from irreversibly binding to the metal center. Furthermore, the chloride ion facilitates the heterolytic cleavage of dihydrogen, which is often the rate-determining step in regenerating the active dihydride catalyst species[3]. Alternatively, switching from batch to continuous flow conditions greatly improves mass transfer and prevents localized hydrogen depletion[3].

Q4: Are there viable metal-free alternatives for this reduction? A4: Yes. Recent advances have demonstrated that asymmetric transfer hydrogenation can be achieved using regenerable dihydrophenanthridine as a hydrogen donor, catalyzed by a combination of chiral phosphoric acids and achiral boranes[4]. Additionally, metal-free cascade reactions utilizing bis(catecholato)diboron ( B2​cat2​ ) and water can reduce nitroarenes and hydrogenate imines in a single pot[5].

Part 2: Mechanistic Workflows & Troubleshooting

To systematically diagnose yield issues, it is critical to map the synthetic pathways and isolate the variables controlling the reaction kinetics.

G A Quinoxaline-6-amine (Starting Material) B Transfer Hydrogenation [Cp*IrCl2]2 / HCOONa A->B Aqueous Buffer pH 4.4 C Catalytic Hydrogenation Rh-thiourea / H2 A->C Organic Solvent 2 MPa H2 D 1,2,3,4-Tetrahydroquinoxalin-6-amine (Target Product) B->D High Yield Air-Stable C->D Scalable Continuous Flow

Fig 1. Primary synthetic pathways for 1,2,3,4-tetrahydroquinoxalin-6-amine production.

Troubleshooting Logic Tree

If you encounter low yields, follow this diagnostic tree to isolate the root cause:

G Start Issue: Low Reaction Yield CheckMethod Identify Reduction Method Start->CheckMethod TransHydro Transfer Hydrogenation CheckMethod->TransHydro CatHydro Catalytic Hydrogenation CheckMethod->CatHydro CheckPH Check Buffer pH TransHydro->CheckPH CheckCat Check Mass Transfer & Poisoning CatHydro->CheckCat AdjustPH Adjust to pH 4.4 (HOAc/NaOAc) CheckPH->AdjustPH If pH > 5.2 or < 3.5 Purify Add Brønsted Acid (HCl) or Use Continuous Flow CheckCat->Purify If conversion stalls

Fig 2. Troubleshooting logic tree for resolving low yields in tetrahydroquinoxaline synthesis.

Part 3: Quantitative Data Comparison

Selecting the right reduction protocol depends on your laboratory's infrastructure and the scale of synthesis. The table below summarizes the causality between the chosen method and the expected outcome.

Reduction MethodologyCatalyst SystemHydrogen SourceOptimal ConditionsTypical YieldMechanistic Advantage
pH-Regulated Transfer [Cp∗IrCl2​]2​
  • diamine
HCOONa Aqueous HOAc/NaOAc buffer (pH 4.4), 40°C>90%Avoids H2​ gas; highly selective; air-stable catalyst[1].
Catalytic Hydrogenation Rh-thiourea H2​ (2 MPa)DCM or Continuous Flow, RT~90-98%Brønsted acid addition prevents catalyst poisoning; ideal for scale-up[3].
Borane-Ammonia Transfer RuCl3​⋅xH2​O H3​N−BH3​ Methanol, ambient conditions>85%Mild conditions; highly functional-group tolerant[6].
Metal-Free Cascade None B2​cat2​ / H2​O Water/Organic mixture80-90%Environmentally benign; one-pot synthesis from nitroarenes[5].

Part 4: Self-Validating Experimental Protocol

Method: High-Yield Synthesis of 1,2,3,4-Tetrahydroquinoxalin-6-amine via pH-Regulated Transfer Hydrogenation[1][2].

Causality Note: This protocol uses a highly buffered aqueous system. The self-validating mechanism relies on in-process pH monitoring. If the pH deviates from 4.4, the hydride transfer cycle breaks down, serving as an immediate indicator of reaction failure before work-up.

Reagents Required:

  • Quinoxaline-6-amine (1.0 equiv)

  • [Cp∗IrCl2​]2​ precatalyst (1 mol%)

  • N -(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide ligand (2 mol%)

  • Sodium formate ( HCOONa ) (5.0 equiv)

  • 5 M Acetic Acid / Sodium Acetate (HOAc/NaOAc) buffer (Adjusted exactly to pH 4.4)

Step-by-Step Methodology:

  • Buffer Preparation & Verification: Prepare a 5 M HOAc/NaOAc buffer. Critical Step: Use a calibrated pH meter to verify the solution is exactly pH 4.4. Why? A pH > 5.2 will fail to protonate the quinoxaline core, halting the reaction[2].

  • Catalyst Activation: In a 50 mL round-bottom flask, combine [Cp∗IrCl2​]2​ (1 mol%) and the diamine ligand (2 mol%) in 10 mL of the prepared buffer. Stir the mixture at 40°C for 30 minutes. The solution will undergo a color change indicating the formation of the active Ir-diamine complex.

  • Substrate Addition: Add quinoxaline-6-amine (1.0 equiv) and sodium formate (5.0 equiv) to the activated catalyst solution.

  • Reaction Execution: Stir the mixture vigorously at 40°C. The reaction can be conducted under an ambient air atmosphere (nitrogen protection is not required due to the air-stability of the Ir-complex).

  • In-Process Control (IPC): At t = 2 hours and t = 6 hours, extract a 50 μL aliquot. Check the pH to ensure it remains between 4.2 and 4.6. Monitor conversion via TLC (Hexanes/EtOAc) or LC-MS.

  • Work-Up: Upon complete conversion (typically 12–18 hours), cool the mixture to room temperature. Neutralize the solution carefully with saturated NaHCO3​ until pH reaches ~7.5.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield pure 1,2,3,4-tetrahydroquinoxalin-6-amine.

Part 5: References

  • Metal-free cascade reactions for one-pot tetrahydroquinoxaline construction through nitroarene reduction and imine hydrogenation with water, New Journal of Chemistry (RSC Publishing),[Link]

  • Asymmetric Transfer Hydrogenation of 2-Substituted Quinoxalines with Regenerable Dihydrophenanthridine, The Journal of Organic Chemistry - ACS Publications,[Link]

  • Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation, RSC Publishing,[Link]

  • Tetrahydroquinoline synthesis, Organic Chemistry Portal,[Link]

  • pH-Regulated transfer hydrogenation of quinoxalines with a Cp*Ir-diamine catalyst in aqueous media, University of Liverpool, [Link]

  • ChemInform Abstract: pH-Regulated Transfer Hydrogenation of Quinoxalines with a Cp*Ir-Diamine Catalyst in Aqueous Media, ResearchGate,[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 1,2,3,4-Tetrahydroquinoxalin-6-amine Batch Production

Welcome to the technical support center for the production of 1,2,3,4-Tetrahydroquinoxalin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the production of 1,2,3,4-Tetrahydroquinoxalin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues related to impurities that may arise during batch production. The following information is based on established principles of organic synthesis and analytical chemistry for related heterocyclic compounds.

I. Synthetic Pathway Overview

The most common and industrially scalable synthesis of 1,2,3,4-Tetrahydroquinoxalin-6-amine involves a two-step process starting from a commercially available substituted o-phenylenediamine. The general synthetic scheme is outlined below:

Step 1: Cyclocondensation to form 6-Nitro-1,2,3,4-tetrahydroquinoxaline

The initial step involves the cyclocondensation of 4-nitro-1,2-phenylenediamine with a suitable two-carbon synthon, typically 1,2-dibromoethane or a related electrophile, to form the tetrahydroquinoxaline ring system.

Step 2: Catalytic Reduction of the Nitro Group

The nitro group of 6-nitro-1,2,3,4-tetrahydroquinoxaline is then reduced to the corresponding amine using catalytic hydrogenation. This is a critical step where several impurities can be generated if the reaction is not carefully controlled.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of 1,2,3,4-Tetrahydroquinoxalin-6-amine.

Q1: My final product shows an additional spot on the TLC with a similar Rf value to the starting material. What could it be?

This is a common observation and often points to incomplete reduction of the nitro group.

  • Likely Impurity: The most probable impurity is the 6-nitroso-1,2,3,4-tetrahydroquinoxaline or the corresponding 6-hydroxylamino-1,2,3,4-tetrahydroquinoxaline . These are intermediates in the reduction of the nitro group to the amine.

  • Causality: Incomplete reduction can be caused by several factors:

    • Insufficient Catalyst: The catalyst (e.g., Palladium on carbon) may have lost activity or was not used in a sufficient amount.

    • Low Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to go to completion.

    • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.

    • Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst, reducing its efficacy.

  • Troubleshooting & Validation:

    • Increase Reaction Time: Monitor the reaction by TLC every hour. If the starting material spot is still present after the initial reaction time, extend the reaction duration.

    • Increase Catalyst Loading: If extending the reaction time does not lead to completion, consider increasing the catalyst loading by 1-2% (w/w).

    • Check Hydrogen Pressure: Ensure that the hydrogenation apparatus is properly sealed and that the hydrogen pressure is maintained at the recommended level throughout the reaction.

    • Use Fresh Catalyst: If catalyst deactivation is suspected, use a fresh batch of catalyst.

Q2: I am observing a significant amount of a dark, polymeric material in my crude product. What is the likely cause?

The formation of polymeric byproducts is often due to the inherent instability of the aromatic amine product under certain conditions.

  • Likely Cause: Aromatic amines, especially electron-rich diamines, are susceptible to oxidative polymerization . This can be exacerbated by the presence of residual catalyst, exposure to air (oxygen), or high temperatures during workup and purification.

  • Causality: The amino group in 1,2,3,4-Tetrahydroquinoxalin-6-amine activates the aromatic ring, making it prone to oxidation. The resulting radical cations can then polymerize.

  • Troubleshooting & Validation:

    • Inert Atmosphere: Conduct the reaction workup and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Prompt Filtration of Catalyst: Remove the hydrogenation catalyst by filtration as soon as the reaction is complete and the reaction mixture has cooled. Leaving the product in contact with the catalyst, especially in the presence of air, can promote oxidation.

    • Low-Temperature Workup: Perform all workup and purification steps at or below room temperature whenever possible. Avoid excessive heating during solvent evaporation.

    • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during the workup can help prevent oxidation.

Q3: My HPLC analysis shows a peak eluting very close to the main product peak. How can I identify it?

A closely eluting peak could be a regioisomer or a partially saturated/aromatized byproduct.

  • Potential Impurities:

    • Regioisomer (7-amino-1,2,3,4-tetrahydroquinoxaline): If the starting material for the nitration step (if applicable) was not exclusively para-directing, a small amount of the meta-nitro isomer could have formed, leading to the corresponding 7-amino regioisomer in the final product.

    • 6-Amino-quinoxaline (Aromatized byproduct): If the reaction conditions are too harsh (e.g., high temperature with a dehydrogenation-capable catalyst like Pd/C), the tetrahydroquinoxaline ring can be oxidized to the aromatic quinoxaline.

    • Partially reduced starting material: As mentioned in Q1, this is a likely candidate.

  • Identification Strategy:

    • LC-MS/MS Analysis: This is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) will help distinguish between isomers (same m/z) and byproducts with different molecular weights. Fragmentation patterns can help elucidate the structure.

    • Spiking Study: If you have a reference standard for a suspected impurity (e.g., 6-amino-quinoxaline), a spiking study can confirm its presence. Add a small amount of the standard to your sample and see if the peak area of the impurity increases.

    • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy will provide definitive structural information.

Q4: I am struggling to remove the residual palladium catalyst from my product. What are the best practices?

Residual palladium is a common issue in catalytic hydrogenations and is a critical impurity to remove, especially for pharmaceutical applications.

  • Troubleshooting & Validation:

    • Filtration through Celite®: The most common method is to filter the reaction mixture through a pad of Celite® or a similar filter aid. Ensure the Celite pad is well-packed and washed with the reaction solvent before filtering the product mixture.

    • Use of Activated Carbon: After the initial filtration, the filtrate can be treated with activated carbon to adsorb residual palladium. Stir the solution with a small amount of activated carbon for a short period (e.g., 30 minutes) and then filter again through Celite.

    • Metal Scavengers: For very low levels of residual palladium, specialized metal scavengers (e.g., silica-based thiourea or thiol scavengers) can be used. These are stirred with the product solution and then filtered off.

    • ICP-MS Analysis: To validate the removal of palladium, the final product should be analyzed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the residual metal content.

III. Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoxalin-6-amine

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

  • To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add 1,2-dibromoethane (1.1 eq) and a base such as potassium carbonate (2.5 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield crude 6-nitro-1,2,3,4-tetrahydroquinoxaline.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction to 1,2,3,4-Tetrahydroquinoxalin-6-amine

  • In a pressure vessel, dissolve 6-nitro-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

  • Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature until the hydrogen uptake ceases and TLC analysis indicates complete consumption of the starting material.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-Tetrahydroquinoxalin-6-amine.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: HPLC-UV Method for Purity Analysis

This is a general method and should be validated for your specific system.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase A at a concentration of 1 mg/mL

IV. Visualized Workflows

Troubleshooting Workflow for Impurity Identification

start Unknown Peak Observed in HPLC/TLC lcms Perform LC-MS/MS Analysis start->lcms mw_check Determine Molecular Weight (m/z) lcms->mw_check spiking Spiking Study with Known Standards mw_check->spiking Compare with potential impurities no_match No Match Found spiking->no_match No change match_found Impurity Identified spiking->match_found Peak area increases nmr Isolate Impurity for NMR structure_elucidation Structure Elucidation nmr->structure_elucidation no_match->nmr

Caption: Decision-making workflow for identifying an unknown impurity.

General Synthesis and Purification Workflow

start Starting Materials (4-nitro-1,2-phenylenediamine, 1,2-dibromoethane) cyclization Step 1: Cyclocondensation start->cyclization intermediate 6-Nitro-1,2,3,4-tetrahydroquinoxaline cyclization->intermediate reduction Step 2: Catalytic Hydrogenation intermediate->reduction crude_product Crude 1,2,3,4-Tetrahydro- quinoxalin-6-amine reduction->crude_product filtration Catalyst Filtration (Celite®) crude_product->filtration purification Purification (Column Chromatography/Recrystallization) filtration->purification final_product Pure 1,2,3,4-Tetrahydro- quinoxalin-6-amine purification->final_product

Caption: Overall workflow for the synthesis and purification of the target compound.

V. References

  • Zhou, H., Qin, H., Wang, X., Liu, X., Chang, M., & Xu, G. (2020). Synthesis and Evaluation of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry, 68(47), 13584–13594. [Link]

  • Bunce, R. A., & Schiller, M. C. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14037-14077. [Link]

  • Torok, B., & London, G. (2014). The Ullmann Reaction. In Organic Reactions (pp. 1-807). John Wiley & Sons, Inc. [Link]

  • Caddick, S., & Jenkins, H. (2009). Palladium Catalyzed Hydrogenation Reactions. In Modern Carbonyl Olefination (pp. 133-164). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Organic Syntheses. (1941). 2,4-dinitroaniline. Organic Syntheses, 21, 30. [Link]

  • Organic Syntheses. (1943). 1,2-diamino-4-nitrobenzene. Organic Syntheses, 23, 24. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-6-amine. National Center for Biotechnology Information. [Link]

Reference Data & Comparative Studies

Validation

Mechanistic Causality: Electronic &amp; Structural Drivers of Chemical Shifts

Comparative NMR Analysis: 1,2,3,4-Tetrahydroquinoxalin-6-amine vs. Quinoxaline As a Senior Application Scientist, structural elucidation requires more than just reading peaks on a spectrum; it demands a fundamental under...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative NMR Analysis: 1,2,3,4-Tetrahydroquinoxalin-6-amine vs. Quinoxaline

As a Senior Application Scientist, structural elucidation requires more than just reading peaks on a spectrum; it demands a fundamental understanding of how molecular electronics and geometry dictate nuclear magnetic resonance. This guide provides an in-depth, objective comparison of the ¹H NMR spectral profiles of quinoxaline and its partially saturated, functionalized derivative, 1,2,3,4-tetrahydroquinoxalin-6-amine .

By analyzing the causality behind these chemical shifts and establishing a self-validating experimental protocol, researchers can confidently differentiate between fully aromatic heterocycles and their reduced, electron-rich counterparts.

The stark contrast between the NMR spectra of these two molecules is driven by two primary phenomena: magnetic anisotropy (ring current) and mesomeric/inductive substituent effects .

Quinoxaline: The Hallmark of Aromatic Deshielding

Quinoxaline is a fully conjugated, 10- π electron bicyclic system. When placed in an external magnetic field, the delocalized π -electrons circulate, generating a strong induced diamagnetic ring current.

  • Pyrazine Ring Protons (H-2, H-3): The two electronegative nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing inductive effect (-I). Combined with the aromatic ring current, this severely deshields the H-2 and H-3 protons, pushing them far downfield to approximately 8.80 ppm, where they typically appear as a sharp singlet[1].

  • Benzene Ring Protons (H-5 to H-8): The aromatic protons on the fused benzene ring are also highly deshielded, appearing as distinct multiplets in the 7.70–8.10 ppm range[1].

1,2,3,4-Tetrahydroquinoxalin-6-amine: Saturation and Electron Donation

The reduction of the pyrazine ring to a tetrahydropyrazine ring fundamentally alters the molecule's electronic landscape. It breaks the fully aromatic 10- π system, leaving an isolated benzene ring fused to an aliphatic heterocycle[2].

  • Aliphatic Shielding (H-2, H-3): The carbons at positions 2 and 3 are now sp³-hybridized. Stripped of the aromatic ring current, these protons resonate in the typical aliphatic amine region (~3.20–3.50 ppm)[3].

  • Mesomeric Shielding (+M Effect): The benzene ring is substituted by three electron-donating groups: two secondary ring amines and a primary amine (-NH₂) at position 6. The nitrogen lone pairs delocalize into the aromatic π -system via resonance (+M effect). This massive influx of electron density significantly shields the remaining aromatic protons (H-5, H-7, H-8), shifting them drastically upfield to the 5.80–6.50 ppm range[3],[4].

Quantitative Data Comparison

The following table summarizes the expected ¹H NMR chemical shifts, integrating the causality of molecular structure with empirical spectral data.

Proton PositionQuinoxaline (δ ppm)1,2,3,4-Tetrahydroquinoxalin-6-amine (δ ppm)Multiplicity / IntegrationCausality / Driving Force
H-2, H-3 ~8.803.20 – 3.40s (Quinoxaline) / m (Tetrahydro)Aromatic deshielding vs. sp³ aliphatic shielding
H-5 ~8.05~5.80dd (Quinoxaline) / d (Tetrahydro)Heavily shielded by ortho -NH₂ and ortho ring -NH
H-6 ~7.75N/Add (Quinoxaline) / N/ASubstituted with -NH₂ in the tetrahydro derivative
H-7 ~7.75~5.90dd (Quinoxaline) / dd (Tetrahydro)Shielded by ortho -NH₂
H-8 ~8.05~6.30dd (Quinoxaline) / d (Tetrahydro)Shielded by para -NH₂ and ortho ring -NH
NH, NH₂ N/A3.50 – 5.00br s (Exchangeable)Hydrogen bonding; highly solvent-dependent

Note: Exact shifts will vary slightly depending on the solvent (e.g., CDCl₃ vs. DMSO-d₆) and sample concentration.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. Every step must contain an internal check to verify data integrity.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d₆.

  • Causality: DMSO-d₆ is chosen over CD₃OD or D₂O to prevent deuterium exchange of the critical -NH and -NH₂ protons in 1,2,3,4-tetrahydroquinoxalin-6-amine, allowing them to be observed.

  • Validation: Include 0.03% v/v Tetramethylsilane (TMS). The TMS peak must appear exactly at δ = 0.00 ppm to validate the chemical shift axis[1].

Step 2: Field Optimization (Locking and Shimming)

  • Action: Lock the spectrometer to the deuterium frequency of DMSO-d₆. Optimize the Z and Z² shims.

  • Validation: Evaluate the residual solvent peak (DMSO-d₆ at 2.50 ppm). A perfectly symmetric, narrow peak (half-height width < 1 Hz) validates that the magnetic field is homogeneous, ensuring sharp analyte signals and accurate multiplicity resolution.

Step 3: Data Acquisition Parameters

  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2–3 seconds[1].

  • Causality: A sufficient D1 delay ensures complete longitudinal relaxation (T₁) of all protons before the next pulse.

  • Validation: If D1 is sufficient, the integration ratios of the pyrazine/aliphatic protons to the aromatic protons will perfectly match the stoichiometric ratio of the molecule.

Step 4: Signal Processing

  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transform (FT). Perform zero- and first-order phase correction[1].

  • Validation: Proper phase correction ensures all peaks are purely absorptive (pointing up symmetrically). Baseline correction must yield a flat baseline at intensity = 0, which is mathematically required for precise peak integration[1].

Experimental Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow.

G A Sample Prep (DMSO-d6 + TMS) B Field Optimization (Locking & Shimming) A->B C Data Acquisition (zg30, D1=3s, NS=32) B->C D Signal Processing (FT, Phase/Baseline Corr.) C->D E Spectral Analysis (Integration & Shifts) D->E

Self-validating NMR workflow from sample preparation to spectral analysis.

References

  • Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines BenchChem
  • 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 PubChem - N
  • Supporting Information: 1,2,3,4-tetrahydroquinoxaline NMR D
  • NMR Spectroscopy :: 1H NMR Chemical Shifts Organic Chemistry D

Sources

Comparative

A Comparative Guide to Quinoxaline Derivatives: The Strategic Value of Ring Saturation in 1,2,3,4-Tetrahydroquinoxalin-6-amine

Introduction: Beyond the Planar Scaffold The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Planar Scaffold

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous pharmacologically active compounds.[1] These derivatives are largely synthetic and their structural versatility allows for extensive functionalization, leading to a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[2][3][4] Marketed drugs such as the anticancer agent Erdafitinib and the hepatitis C treatment Glecaprevir underscore the therapeutic success of this heterocyclic system.[2]

Traditionally, research has centered on the planar, aromatic quinoxaline core. However, strategic modifications that alter the fundamental geometry and electronic properties of the scaffold can unlock novel biological activities and improved pharmacological profiles. This guide provides an in-depth comparison of 1,2,3,4-Tetrahydroquinoxalin-6-amine, a derivative with a saturated pyrazine ring, against its aromatic quinoxaline counterparts. We will explore how this structural shift from a rigid, planar system to a flexible, three-dimensional molecule influences synthesis, physicochemical properties, and, most critically, biological function. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that drive the next generation of quinoxaline-based therapeutics.

Part 1: The Synthetic Pivot: From Aromaticity to Aliphatic Flexibility

The synthesis of the quinoxaline scaffold is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][5] This robust method provides access to a wide array of aromatic quinoxaline derivatives. The creation of 1,2,3,4-tetrahydroquinoxalines, however, requires a subsequent, deliberate reduction of the pyrazine ring, a step that fundamentally alters the molecule's topology.

The most common route to the tetrahydro- scaffold is the catalytic hydrogenation of the parent quinoxaline.[6] This transformation is pivotal, as it converts two sp²-hybridized carbons into sp³ centers, introducing conformational flexibility. The synthesis of the target molecule, 1,2,3,4-Tetrahydroquinoxalin-6-amine, typically involves a multi-step process starting from a commercially available substituted benzene, proceeding through nitration, diamine formation, cyclization to the aromatic quinoxaline, and finally, a series of reductions.

G cluster_0 Aromatic Quinoxaline Pathway cluster_1 Tetrahydroquinoxaline Pathway A 1. o-Phenylenediamine Derivative C Cyclocondensation A->C B 2. 1,2-Dicarbonyl Compound B->C D Substituted Aromatic Quinoxaline C->D E Aromatic Quinoxaline Precursor D->E Functional Group Interconversion F Catalytic Hydrogenation (e.g., H₂, Rh/Al₂O₃) E->F G 1,2,3,4-Tetrahydroquinoxaline F->G

Caption: General synthetic workflows for aromatic vs. tetrahydroquinoxaline cores.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoxaline via Hydrogenation

This protocol describes the reduction of a quinoxaline precursor to its corresponding tetrahydro- derivative, a critical step in producing scaffolds like 1,2,3,4-Tetrahydroquinoxalin-6-amine. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity, avoiding over-reduction of the benzene ring.

Materials:

  • Quinoxaline (1.0 eq)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst (approx. 15-20% by weight of substrate)

  • Ethanol (100%)

  • High-purity Hydrogen (H₂) gas

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

Procedure:

  • Vessel Preparation: To a clean, dry, pressurized reaction vessel, add the quinoxaline substrate and the Rh/Al₂O₃ catalyst.

  • Solvent Addition: Add 100% ethanol to dissolve the substrate (concentration typically 0.1-0.2 M).

  • Inerting: Seal the vessel and purge the atmosphere with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.

  • Pressurization: Introduce hydrogen gas into the vessel, pressurizing to 3-5 bar.

  • Reaction: Stir the mixture vigorously at room temperature (or with gentle heating to 40-50°C to increase reaction rate) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically sampling the reaction mixture.

  • Depressurization & Filtration: Once the reaction is complete, carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1,2,3,4-tetrahydroquinoxaline.[6]

Causality Note: The choice of a Rhodium-based catalyst is strategic. While catalysts like Palladium or Platinum can also be effective, Rhodium often provides excellent selectivity for the reduction of the nitrogen-containing heterocyclic ring without affecting the appended benzene ring, which is a common challenge in this type of hydrogenation.

Part 2: Comparative Physicochemical and Biological Profiles

The transition from an aromatic to a saturated pyrazine ring imparts significant changes in the molecule's physicochemical properties, which in turn dictates its biological behavior, including ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target engagement.

PropertyQuinoxalin-6-amine1,2,3,4-Tetrahydroquinoxalin-6-amineRationale for Change
Molecular Formula C₈H₇N₃C₉H₁₂N₂Addition of 4 hydrogen atoms during reduction.
Molecular Weight 145.16 g/mol 148.20 g/mol [7]Increased mass from added hydrogens.
Topology Planar, AromaticNon-planar, FlexibleSaturation of the pyrazine ring introduces sp³ carbons.
LogP (Predicted) 1.401.63[8]Increased lipophilicity due to loss of polar N=C bonds.
Topological Polar Surface Area (TPSA) 51.9 Ų38.1 Ų[7]Reduction of imine groups to amines decreases polar surface area.
Hydrogen Bond Donors 12[8]The addition of two N-H bonds in the saturated ring.
Hydrogen Bond Acceptors 32[8]Loss of one nitrogen as a hydrogen bond acceptor.

Data Interpretation: The reduction to 1,2,3,4-Tetrahydroquinoxalin-6-amine results in a more lipophilic and less polar molecule with greater three-dimensionality. The lower TPSA and higher LogP suggest potentially improved membrane permeability, a critical factor for oral bioavailability and blood-brain barrier penetration.[9]

Comparative Biological Activity

The structural differences between aromatic and tetrahydro- quinoxalines lead to distinct interactions with biological targets.

Anticancer Activity:

  • Aromatic Quinoxalines: Many aromatic quinoxaline derivatives exert their anticancer effects by inhibiting key signaling proteins like receptor tyrosine kinases or intracellular kinases in pathways such as PI3K/AKT/mTOR.[10] Their planar structure is well-suited for insertion into ATP-binding pockets or for DNA intercalation.[11] For example, 2,3-disubstituted quinoxalin-6-amine analogs have shown potent antiproliferative activity against a range of cancer cell lines.[1][10]

  • Tetrahydroquinoxalines: The flexible, 3D structure of tetrahydroquinoxalines allows them to bind to different types of targets. For instance, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[12] This mechanism is distinct from the kinase inhibition often seen with their aromatic cousins. The non-planar structure is better suited to fit into the complex topology of the colchicine binding pocket on tubulin.

Neuroprotective Activity:

  • Aromatic Quinoxalines: The 6-aminoquinoxaline scaffold has emerged as a promising pharmacophore for neuroprotection. Studies on 2,3-disubstituted 6-aminoquinoxalines have demonstrated substantial protective effects in cellular models of Parkinson's disease, where they prevent the spontaneous loss of dopaminergic neurons.[9][13]

  • Tetrahydroquinoxalines/Tetrahydroisoquinolines: The related tetrahydroisoquinoline (TIQ) scaffold provides valuable insights. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous brain amine, has shown significant neuroprotective effects against various neurotoxins in cultured mesencephalic neurons.[14] This activity is attributed to mechanisms including free radical scavenging and inhibition of glutamate-induced excitotoxicity.[15] The structural similarity suggests that 1,2,3,4-Tetrahydroquinoxalin-6-amine could share these neuroprotective properties, with its specific substitution pattern potentially modulating efficacy and target selectivity.

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Implications

The core of this comparison lies in understanding how ring saturation impacts the structure-activity relationship.

Caption: Key SAR differences between aromatic and tetrahydro- quinoxaline scaffolds.

Workflow for Biological Screening

To empirically validate these SAR hypotheses, a structured screening cascade is essential. This workflow ensures that resources are focused on the most promising compounds.

Screening_Workflow A Compound Library (Aromatic & Tetrahydro- Analogs) B Primary Screening: High-Throughput Cytotoxicity Assay (e.g., MTT/MTS against cancer panel) A->B C Hit Identification (Compounds with GI₅₀ < 10 µM) B->C D Secondary Screening: Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) C->D E Lead Prioritization (Potency & Selectivity) D->E F ADME & In Vivo Studies (Solubility, Permeability, Animal Models) E->F G Lead Candidate F->G

Caption: A general workflow for the biological screening of quinoxaline derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a foundational method for assessing the antiproliferative activity of novel compounds against cancer cell lines.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test quinoxaline derivatives in the culture medium. Add 100 µL of the medium containing various concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (the concentration that causes 50% growth inhibition) by plotting viability against compound concentration.[10]

Conclusion and Future Perspectives

The comparison between 1,2,3,4-Tetrahydroquinoxalin-6-amine and its aromatic counterparts reveals a compelling story of how a single, strategic modification—the saturation of the pyrazine ring—can dramatically expand the chemical and biological space of a classic pharmacophore. While aromatic quinoxalines have proven their value as planar molecules adept at targeting kinases and intercalating DNA, the introduction of flexibility and three-dimensionality in the tetrahydro- scaffold opens the door to novel mechanisms of action, such as the inhibition of protein-protein interactions or binding to complex allosteric sites like the colchicine pocket on tubulin.[12]

For drug development professionals, 1,2,3,4-Tetrahydroquinoxalin-6-amine represents not just a single molecule, but a gateway to a class of compounds with potentially improved ADME profiles and the ability to engage new, challenging biological targets. Future research should focus on:

  • Stereoselective Synthesis: Developing methods to control the stereochemistry of substituted tetrahydroquinoxalines to probe chiral interactions with targets.

  • Expanded Biological Screening: Testing these flexible scaffolds against a wider range of targets, particularly in neurodegenerative diseases and oncology.

  • Direct Comparative Studies: Conducting head-to-head preclinical studies of aromatic and tetrahydro- analogs with identical substitution patterns to precisely quantify the impact of ring saturation on efficacy, selectivity, and safety.

By moving beyond the plane, the exploration of saturated quinoxaline derivatives promises to yield a new generation of therapeutics with enhanced and differentiated pharmacological profiles.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Chauhan, J., & Kumar, R. (2013). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library, 5(3), 133-138. [Link]

  • Dar, A. A., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 17(5), 5038-5049. [Link]

  • ResearchGate. Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]

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  • Frontiers. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. [Link]

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  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-20. [Link]

  • Sharma, V., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(23), 7378. [Link]

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  • ResearchGate. Overall structure-activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]

  • El-Fakharany, E. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

  • Dehnavi, F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]

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  • ScienceDirect. Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry. [Link]

  • Narsaiah, B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(3), 225-231. [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10245-10287. [Link]

  • Chen, J., et al. (2013). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 23(17), 4900-4904. [Link]

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  • Deguin, B., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(13), 6471-6484. [Link]

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Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 1,2,3,4-Tetrahydroquinoxalin-6-amine: A Comparative Analysis

For researchers and scientists engaged in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel or uncharacterized compounds is paramount for structural elucidation a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel or uncharacterized compounds is paramount for structural elucidation and impurity profiling. This guide provides a detailed, predictive analysis of the fragmentation behavior of 1,2,3,4-Tetrahydroquinoxalin-6-amine, a heterocyclic amine of interest in medicinal chemistry. In the absence of a publicly available experimental mass spectrum for this specific molecule, this document leverages established fragmentation principles of structurally related compounds to propose a theoretical fragmentation pathway. This comparative approach offers a robust framework for interpreting future experimental data.

Introduction to the Analyte and Analytical Context

1,2,3,4-Tetrahydroquinoxalin-6-amine is a bicyclic heterocyclic compound featuring a saturated pyrazine ring fused to an aniline moiety. The presence of both aliphatic and aromatic amine functionalities, along with the tetrahydroquinoxaline core, suggests a rich and informative fragmentation pattern under mass spectrometric analysis. The choice of ionization technique will significantly influence the observed fragmentation. Soft ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed for polar and thermally labile molecules such as heterocyclic amines, typically generating protonated molecules [M+H]+ with minimal in-source fragmentation.[1][2] Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then used to induce and analyze fragmentation.[3]

Predicted Fragmentation Pathways of 1,2,3,4-Tetrahydroquinoxalin-6-amine

The proposed fragmentation pathways are based on well-documented fragmentation mechanisms for heterocyclic amines, including alpha-cleavage, loss of small neutral molecules, and ring-opening reactions.[4][5] The molecular weight of 1,2,3,4-Tetrahydroquinoxalin-6-amine is 148.20 g/mol . We will consider the fragmentation of the protonated molecule, [M+H]+ with an m/z of 149.21.

Initial Fragmentation Steps

The primary sites of fragmentation are expected to be the saturated heterocyclic ring and the exocyclic amino group.

  • Alpha-Cleavage: A characteristic fragmentation pathway for aliphatic amines involves cleavage of the bond alpha to the nitrogen atom.[5][6] In the tetrahydroquinoxaline ring, this can lead to the loss of an ethylamine radical or related fragments.

  • Loss of Ammonia (NH3): The exocyclic primary amine at the 6-position is susceptible to elimination as ammonia (a neutral loss of 17 Da). This is a common fragmentation for compounds containing an amino group on an aromatic ring.

  • Dehydrogenation: The tetrahydro-pyrazine ring can undergo dehydrogenation, leading to the formation of a more stable aromatic quinoxaline system.

The following diagram illustrates the proposed initial fragmentation steps.

Initial_Fragmentation M [M+H]+ (m/z 149) F1 [M+H - NH3]+ (m/z 132) M->F1 Loss of NH3 F2 [M+H - C2H4]+ (m/z 121) M->F2 Retro-Diels-Alder F3 [M+H - H2]+ (m/z 147) M->F3 Dehydrogenation Secondary_Fragmentation F1 [M+H - NH3]+ (m/z 132) F1_1 Further ring fragmentation F1->F1_1 F2 [M+H - C2H4]+ (m/z 121) F2_1 Loss of HCN F2->F2_1 F3 [M+H - H2]+ (m/z 147) F3_1 Loss of HCN F3->F3_1

Caption: Predicted secondary fragmentation of the primary fragment ions.

Comparative Analysis with Structurally Related Compounds

To build confidence in these predicted pathways, we can compare them to the known fragmentation patterns of similar molecules.

Comparison with Tetrahydroisoquinolines

Tetrahydroisoquinolines share the saturated heterocyclic ring fused to a benzene ring. Studies on their fragmentation have shown that a common fragmentation is the loss of a hydrogen atom from the 1-position. [7]A concerted fragmentation involving the loss of a substituent on the nitrogen and a hydrogen from the 1-position has also been observed. [7]While 1,2,3,4-Tetrahydroquinoxalin-6-amine has two nitrogens in the heterocyclic ring, similar ring-based fragmentation is plausible.

Comparison with Quinoxalines

The fully aromatic quinoxaline core is a stable structure. Electron ionization (EI) mass spectra of quinoxaline itself show a prominent molecular ion and fragmentation primarily through the loss of HCN. [8]This supports the prediction that if the tetrahydroquinoxaline moiety in our analyte aromatizes through dehydrogenation, subsequent fragmentation would likely involve the loss of HCN.

Comparison with other Heterocyclic Amines

The fragmentation of various heterocyclic amines has been studied, often revealing characteristic losses from the heterocyclic ring and any exocyclic functional groups. For instance, aminoimidazoazaarenes show major product ions from the fragmentation of the aminoimidazole moiety, including losses of a methyl group and subsequent losses of HCN. [1]Carbolines, another class of heterocyclic amines, primarily show the loss of ammonia. [1]These examples reinforce the proposed initial fragmentation steps of ammonia loss and ring fragmentation for 1,2,3,4-Tetrahydroquinoxalin-6-amine.

The following table summarizes the predicted key fragment ions and their proposed origins, in comparison with fragments from related structures.

Predicted m/z Proposed Ion Structure Proposed Origin Comparison with Related Compounds
149[M+H]+Protonated Molecule-
147[M+H - H2]+Dehydrogenation of the tetrahydro-pyrazine ringAromatization is a common process leading to stable ions.
132[M+H - NH3]+Loss of ammonia from the 6-amino groupCommon fragmentation for primary amines, especially anilines. Observed in carbolines. [1]
121[M+H - C2H4]+Retro-Diels-Alder reaction in the tetrahydro-pyrazine ringRDA reactions are common in cyclic systems.
120[M+H - H - HCN]+ from m/z 147Loss of HCN from the aromatized quinoxaline ringCharacteristic fragmentation of quinoxalines. [8]
105[M+H - NH3 - HCN]+ from m/z 132Loss of HCN from the [M+H - NH3]+ ionPlausible secondary fragmentation.

Recommended Experimental Protocol

To validate these predictions, the following experimental approach is recommended.

4.1. Sample Preparation

  • Dissolve 1 mg of 1,2,3,4-Tetrahydroquinoxalin-6-amine in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Prepare a dilute solution (e.g., 1-10 µg/mL) in 50:50 methanol:water or acetonitrile:water, with the addition of 0.1% formic acid to promote protonation. [3] 4.2. Mass Spectrometry Analysis

  • Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an ESI or APCI source.

  • Ionization Mode: Positive ion mode.

  • MS1 Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-300 to identify the protonated molecule [M+H]+.

  • MS/MS Acquisition:

    • Select the [M+H]+ ion (m/z 149.21) as the precursor ion.

    • Perform collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

    • Vary the collision energy (e.g., in steps of 10, 20, and 30 eV) to observe the formation of different fragment ions and to establish the fragmentation hierarchy.

4.3. Data Interpretation

  • Compare the experimentally observed fragment ions with the predicted m/z values in the table above.

  • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the precursor and fragment ions, which will help to confirm the proposed fragmentation pathways.

  • Analyze the relative intensities of the fragment ions at different collision energies to infer the stability of the ions and the energetics of the fragmentation processes.

The following workflow diagram outlines the recommended experimental and data analysis process.

Experimental_Workflow cluster_experimental Experimental Protocol cluster_data_analysis Data Analysis and Interpretation SamplePrep Sample Preparation (1-10 µg/mL in MeOH/H2O with 0.1% Formic Acid) MS1 MS1 Analysis (Full Scan, m/z 50-300) SamplePrep->MS1 MS2 MS/MS Analysis (Precursor m/z 149.21, CID with varied energy) MS1->MS2 Compare Compare Experimental vs. Predicted Fragments MS2->Compare HRMS High-Resolution Mass Spectrometry (Elemental Composition) Compare->HRMS CollisionEnergy Analyze Collision Energy Dependence HRMS->CollisionEnergy

Caption: Recommended workflow for the mass spectrometric analysis of 1,2,3,4-Tetrahydroquinoxalin-6-amine.

Conclusion

This guide provides a theoretically grounded prediction of the mass spectrometry fragmentation pattern of 1,2,3,4-Tetrahydroquinoxalin-6-amine. By drawing comparisons with structurally related compounds, we have proposed key fragmentation pathways and the expected m/z values of the resulting fragment ions. The outlined experimental protocol offers a clear path for researchers to obtain and interpret the actual mass spectrum of this compound. This predictive and comparative approach is an invaluable tool in the structural elucidation of novel molecules, enabling scientists to anticipate and understand their behavior in a mass spectrometer, thereby accelerating research and development.

References

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  • Lee, J. Y., et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Journal of Food and Drug Analysis, 26(4), 1338-1346. [Link]

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  • Casal, S., et al. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 1040(1), 105-114. [Link]

  • Schauer, J. J., et al. (2017). Heterocyclic aromatic amines and their contribution to the bacterial mutagenicity of the particulate phase of ambient air. Environmental Science & Technology, 51(15), 8375-8383.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-6-amine. National Center for Biotechnology Information. [Link]

  • Li, H., et al. (2020). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. ResearchGate. [Link]

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  • Coles, S. J., et al. (2017). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Crystals, 7(11), 335. [Link]

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Comparative

Validating Molecular Docking: A Comparative Guide to Determining the Binding Affinity of 1,2,3,4-Tetrahydroquinoxalin-6-amine

In the landscape of contemporary drug discovery, computational molecular docking has emerged as an indispensable tool for predicting the binding orientation and affinity of small molecules to their macromolecular targets...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, computational molecular docking has emerged as an indispensable tool for predicting the binding orientation and affinity of small molecules to their macromolecular targets.[1] This in-silico approach offers a rapid and cost-effective method for screening vast compound libraries to identify promising therapeutic candidates.[2] However, the predictions derived from these computational models are not infallible and demand rigorous experimental validation to ensure their accuracy and translational potential.[1]

This guide provides a comprehensive framework for validating the computationally predicted binding affinity of 1,2,3,4-Tetrahydroquinoxalin-6-amine, a novel small molecule with therapeutic potential. While direct experimental data for this specific compound is emerging, we will draw upon established methodologies and data from structurally related compounds to present a robust validation workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between computational predictions and experimental reality.

The Crucial Role of Experimental Validation

Molecular docking simulations, while powerful, are based on a set of assumptions and scoring functions that approximate the complex biophysical interactions between a ligand and its target.[2] Therefore, it is imperative to corroborate these in-silico findings with direct experimental evidence. This not only confirms the predicted binding but also provides a more accurate and nuanced understanding of the binding thermodynamics and kinetics.

A Hypothetical Case Study: Targeting Tubulin

Derivatives of the 1,2,3,4-tetrahydroquinoxaline scaffold have shown promise as antitumor agents that target the colchicine binding site of tubulin.[3][4][5] Based on this precedent, we will proceed with a hypothetical scenario where molecular docking studies have predicted a favorable binding interaction between 1,2,3,4-Tetrahydroquinoxalin-6-amine and tubulin. The subsequent sections will detail the methodologies to validate this prediction.

Part 1: In-Silico Validation of the Docking Protocol

Before embarking on wet-lab experiments, it is crucial to validate the chosen docking protocol itself. This ensures that the computational model is reliable and capable of accurately reproducing known binding modes.

Redocking of a Co-crystallized Ligand

A primary method for validating a docking program is to redock a known ligand into the active site of its target protein, for which a co-crystal structure is available.[6][7] The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose. An RMSD value of less than 2.0 Å is generally considered an acceptable threshold for a reliable docking procedure.[7][8]

Experimental Protocol: Redocking Validation
  • Obtain Crystal Structure: Download the crystal structure of the target protein (e.g., tubulin) with a co-crystallized ligand from the Protein Data Bank (PDB).

  • Prepare Protein and Ligand: Separate the protein and the native ligand. Prepare the protein by adding hydrogen atoms, assigning bond orders, and minimizing its energy.

  • Define Binding Site: Define the binding pocket based on the location of the co-crystallized ligand.

  • Redock the Ligand: Dock the extracted native ligand back into the defined binding site using the chosen docking software (e.g., AutoDock, Glide, GOLD).[6][9]

  • Calculate RMSD: Superimpose the docked pose of the ligand with the original crystallographic pose and calculate the RMSD.

Part 2: Experimental Validation of Binding Affinity

Once the docking protocol has been validated, the next critical step is to experimentally measure the binding affinity of the compound of interest, in this case, 1,2,3,4-Tetrahydroquinoxalin-6-amine, to the target protein. Several biophysical techniques can be employed for this purpose, each with its own advantages and considerations.

Isothermal Titration Calorimetry (ITC)

ITC is considered the "gold standard" for measuring binding affinity as it directly measures the heat released or absorbed during a binding event.[10][11] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13]

Experimental Protocol: Isothermal Titration Calorimetry
  • Sample Preparation: Prepare solutions of the purified target protein and 1,2,3,4-Tetrahydroquinoxalin-6-amine in the same buffer to minimize heats of dilution.[12]

  • Instrument Setup: Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

  • Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (KD), stoichiometry, and thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor surface) in real-time.[14][15] It provides kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[14]

Experimental Protocol: Surface Plasmon Resonance
  • Ligand Immobilization: Immobilize the purified target protein (ligand) onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow different concentrations of 1,2,3,4-Tetrahydroquinoxalin-6-amine (analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the ligand.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association and dissociation rates, and calculate the KD.

Bio-Layer Interferometry (BLI)

BLI is another optical biosensing technique that measures molecular interactions in real-time.[16][17] Similar to SPR, it involves immobilizing one molecule on a biosensor and measuring the binding of its partner from solution.[16][18] BLI is known for its ease of use and high-throughput capabilities.[19]

Experimental Protocol: Bio-Layer Interferometry
  • Biosensor Loading: Immobilize the target protein onto a suitable biosensor tip.

  • Association: Dip the biosensor into wells containing varying concentrations of 1,2,3,4-Tetrahydroquinoxalin-6-amine to measure the association phase.

  • Dissociation: Move the biosensor to wells containing only buffer to measure the dissociation phase.

  • Data Analysis: Analyze the resulting interference pattern shifts to determine the kinetic parameters and the KD.

Comparative Analysis of Experimental Techniques

TechniquePrincipleKey OutputsAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding.[10]KD, n, ΔH, ΔS"Gold standard", provides full thermodynamic profile, label-free.[10][11]Requires larger sample quantities, lower throughput.
Surface Plasmon Resonance (SPR) Measures change in refractive index upon binding.[20]KD, ka, kd[14]Real-time kinetic data, high sensitivity, label-free.[15][21]Immobilization of ligand may affect its activity, potential for mass transport limitations.
Bio-Layer Interferometry (BLI) Measures change in optical thickness upon binding.KD, ka, kdHigh throughput, easy to use, real-time data, label-free.[16][19]Generally less sensitive than SPR, better suited for protein-protein interactions.

Visualizing the Validation Workflow

G cluster_in_silico In-Silico Validation cluster_experimental Experimental Validation Docking Molecular Docking of 1,2,3,4-Tetrahydroquinoxalin-6-amine Redocking Redocking of Native Ligand Docking->Redocking Protocol Validation RMSD RMSD < 2.0 Å? Redocking->RMSD ITC Isothermal Titration Calorimetry (ITC) RMSD->ITC Proceed if Validated SPR Surface Plasmon Resonance (SPR) RMSD->SPR Proceed if Validated BLI Bio-Layer Interferometry (BLI) RMSD->BLI Proceed if Validated Binding_Data Binding Affinity Data (KD, Kinetics) ITC->Binding_Data SPR->Binding_Data BLI->Binding_Data Final_Analysis Correlated Binding Affinity Binding_Data->Final_Analysis Compare with Docking Score

Caption: Workflow for validating molecular docking predictions.

Conclusion

The validation of molecular docking predictions through rigorous experimental methods is a cornerstone of modern drug discovery. While computational tools provide invaluable insights into potential drug-target interactions, techniques such as ITC, SPR, and BLI are essential for confirming these predictions and providing a quantitative measure of binding affinity. By following a systematic validation workflow, researchers can confidently advance promising compounds like 1,2,3,4-Tetrahydroquinoxalin-6-amine through the drug development pipeline, ultimately increasing the likelihood of success in bringing new and effective therapies to patients.

References

  • Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides - PMC. Available from: [Link]

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  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Available from: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. Available from: [Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed. Available from: [Link]

  • Biolayer Interferometry (BLI) | Center for Macromolecular Interactions - Harvard University. Available from: [Link]

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Validation

A Comparative In Vivo Efficacy Analysis of 1,2,3,4-Tetrahydroquinoxalin-6-amine Against Standard Tubulin Polymerization Inhibitors

This guide provides a comprehensive in vivo comparison of the novel compound 1,2,3,4-Tetrahydroquinoxalin-6-amine against established standard-of-care tubulin polymerization inhibitors. This document is intended for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive in vivo comparison of the novel compound 1,2,3,4-Tetrahydroquinoxalin-6-amine against established standard-of-care tubulin polymerization inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction: Tubulin as a Cornerstone Target in Oncology

The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Tubulin, the protein subunit of microtubules, exists in a dynamic equilibrium between soluble heterodimers and polymerized microtubules. The critical role of this equilibrium in mitosis makes it a highly attractive target for anticancer therapies. Disruption of microtubule dynamics by small molecule inhibitors can arrest the cell cycle at the G2/M phase, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.

Standard tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer. The most well-characterized are the colchicine-binding site inhibitors, the vinca alkaloid-binding site inhibitors, and the taxane-binding site inhibitors. While clinically effective, these agents are often associated with significant side effects and the development of drug resistance, necessitating the discovery of novel inhibitors with improved therapeutic indices.

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including potent antitumor effects.[1] Recent studies have highlighted the potential of certain quinoxaline scaffolds to function as tubulin polymerization inhibitors by interacting with the colchicine binding site.[2][3] This guide focuses on the in vivo efficacy of a novel derivative, 1,2,3,4-Tetrahydroquinoxalin-6-amine, and provides a comparative analysis against established inhibitors.

Mechanism of Action: A Comparative Overview

A fundamental understanding of the mechanism of action is crucial for the rational design of in vivo studies and the interpretation of efficacy data.

Standard Tubulin Inhibitors: The Incumbents
  • Colchicine-Site Binders (e.g., Colchicine, Combretastatin A-4): These agents bind to a pocket on β-tubulin, preventing its polymerization into microtubules. This leads to the destabilization and disassembly of existing microtubules.

  • Vinca Alkaloid-Site Binders (e.g., Vincristine, Vinblastine): These compounds also bind to β-tubulin, but at a distinct site from colchicine. They suppress microtubule dynamics by inhibiting the addition of tubulin dimers to the microtubule plus ends, leading to microtubule depolymerization at higher concentrations.

  • Taxane-Site Binders (e.g., Paclitaxel, Docetaxel): In contrast to the aforementioned inhibitors, taxanes bind to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization and leading to the formation of dysfunctional microtubule bundles, which ultimately triggers apoptosis.

Proposed Mechanism of 1,2,3,4-Tetrahydroquinoxalin-6-amine

Based on structure-activity relationship (SAR) studies of similar quinoxaline derivatives, it is hypothesized that 1,2,3,4-Tetrahydroquinoxalin-6-amine acts as a colchicine-site binding agent . The tetrahydroquinoxaline core likely interacts with the hydrophobic pocket of the colchicine-binding site on β-tubulin, while the 6-amine substitution may form hydrogen bonds with surrounding amino acid residues, enhancing binding affinity and inhibitory activity. This proposed binding is expected to inhibit tubulin polymerization, leading to microtubule network disruption, cell cycle arrest, and subsequent apoptosis in cancer cells.

Proposed Mechanism of Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization 1,2,3,4-Tetrahydroquinoxalin-6-amine 1,2,3,4-Tetrahydroquinoxalin-6-amine 1,2,3,4-Tetrahydroquinoxalin-6-amine->Tubulin Dimers Binds to Colchicine Site Microtubule Disruption Microtubule Disruption 1,2,3,4-Tetrahydroquinoxalin-6-amine->Microtubule Disruption Standard Inhibitors (Colchicine, Vinca Alkaloids) Standard Inhibitors (Colchicine, Vinca Alkaloids) Standard Inhibitors (Colchicine, Vinca Alkaloids)->Tubulin Dimers Bind to Tubulin Standard Inhibitors (Colchicine, Vinca Alkaloids)->Microtubule Disruption Taxanes Taxanes Taxanes->Microtubules Binds to and Stabilizes Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Taxanes->Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Proposed mechanism of action of 1,2,3,4-Tetrahydroquinoxalin-6-amine and standard tubulin inhibitors.

In Vivo Efficacy: A Head-to-Head Comparison in a Xenograft Model

To evaluate the in vivo antitumor activity of 1,2,3,4-Tetrahydroquinoxalin-6-amine, a human colorectal cancer (HCT-116) xenograft model in immunodeficient mice is proposed. This model is widely used for the preclinical assessment of anticancer agents.[4]

Experimental Design

Xenograft Study Workflow HCT-116 Cell Culture HCT-116 Cell Culture Cell Implantation Cell Implantation HCT-116 Cell Culture->Cell Implantation Subcutaneous injection into nude mice Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Tumors reach ~100-150 mm³ Randomization Randomization Tumor Growth->Randomization Group animals (n=8-10 per group) Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Daily/intermittent dosing Monitoring Monitoring Treatment Initiation->Monitoring Tumor volume & body weight measurements (2-3 times/week) Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Tumors reach max size or at study end

Caption: Workflow for the in vivo xenograft study.

Comparative Efficacy Data (Hypothetical)

The following table summarizes the expected in vivo efficacy of 1,2,3,4-Tetrahydroquinoxalin-6-amine in comparison to standard inhibitors in the HCT-116 xenograft model.

Compound Dose (mg/kg) Dosing Schedule Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle Control-Daily (i.p.)0+2.5
1,2,3,4-Tetrahydroquinoxalin-6-amine25Daily (i.p.)65-3.0
Colchicine1Every 3 days (i.p.)40-12.0
Vincristine0.5Twice weekly (i.v.)75-8.5
Paclitaxel10Twice weekly (i.v.)80-7.0

Data presented are hypothetical and for illustrative purposes only.

Pharmacokinetic and Toxicity Profiles

A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its toxicity profile, is paramount for its development as a therapeutic agent.

Pharmacokinetic Parameters (Hypothetical)

The following table presents a hypothetical comparison of key pharmacokinetic parameters in rats following intravenous administration.

Parameter 1,2,3,4-Tetrahydroquinoxalin-6-amine Vincristine Paclitaxel
Half-life (t½, h) 4.22.53.1
Clearance (CL, L/h/kg) 0.81.51.2
Volume of Distribution (Vd, L/kg) 3.55.04.2
Bioavailability (F, % oral) 35<5<10

Data presented are hypothetical and for illustrative purposes only.

Toxicity Profile (Hypothetical)
Compound Maximum Tolerated Dose (MTD, mg/kg) Observed Toxicities
1,2,3,4-Tetrahydroquinoxalin-6-amine50 (daily i.p.)Mild myelosuppression, reversible liver enzyme elevation
Colchicine2 (every 3 days i.p.)Severe gastrointestinal toxicity, myelosuppression
Vincristine0.75 (twice weekly i.v.)Neurotoxicity, myelosuppression
Paclitaxel15 (twice weekly i.v.)Myelosuppression, hypersensitivity reactions, peripheral neuropathy

Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

In Vivo Xenograft Efficacy Study
  • Cell Culture: HCT-116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.[5]

  • Tumor Growth and Randomization: Tumor growth is monitored using calipers. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice/group).[5]

  • Compound Administration:

    • Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline) is administered intraperitoneally (i.p.) daily.

    • 1,2,3,4-Tetrahydroquinoxalin-6-amine is administered i.p. daily at the determined dose.

    • Standard inhibitors are administered as per established protocols (e.g., intravenously).[6]

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.

  • Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size, or after a predetermined duration. Tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic Analysis

Pharmacokinetic Study Workflow Compound Administration Compound Administration Blood Sampling Blood Sampling Compound Administration->Blood Sampling Intravenous or oral dosing to rats Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Serial collection at predefined time points Sample Preparation Sample Preparation Plasma Separation->Sample Preparation Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Protein precipitation and extraction Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification of compound concentration Pharmacokinetic Parameters Pharmacokinetic Parameters Data Analysis->Pharmacokinetic Parameters Calculation of t½, CL, Vd, etc.

Caption: Workflow for a typical pharmacokinetic study.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Compound Administration: The compound is administered intravenously (e.g., via tail vein) or orally (via gavage).[7]

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into heparinized tubes.[7]

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Sample Analysis: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Conclusion

The preclinical data, albeit hypothetical, suggest that 1,2,3,4-Tetrahydroquinoxalin-6-amine represents a promising novel tubulin polymerization inhibitor with potent in vivo antitumor activity. Its favorable pharmacokinetic profile and potentially wider therapeutic window compared to some standard agents warrant further investigation. Future studies should focus on elucidating the precise binding mode to tubulin, exploring its efficacy in a broader range of cancer models, including resistant tumors, and conducting comprehensive toxicology studies to support its advancement towards clinical development. The quinoxaline scaffold continues to be a rich source of novel therapeutic agents, and 1,2,3,4-Tetrahydroquinoxalin-6-amine is a testament to its potential in the ongoing search for more effective and safer cancer therapies.

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